2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid
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Overview
Description
2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid is a complex organic compound that features a thiazolidine ring, a naphthalene moiety, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid typically involves multiple steps. One common approach is to start with the formation of the thiazolidine ring, which can be achieved by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This intermediate can then be further reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to form the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The naphthalene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Naphthalene Derivatives: Compounds with a naphthalene moiety are often studied for their aromatic properties and potential biological activities.
Uniqueness
2-[4-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid is unique due to the combination of the thiazolidine ring and the naphthalene moiety, which may confer distinct biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
2-[4-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetyl]amino]naphthalen-1-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c20-16(10-19-8-3-9-26(19,23)24)18-14-6-7-15(25-11-17(21)22)13-5-2-1-4-12(13)14/h1-2,4-7H,3,8-11H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURXDRTHBLOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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